4-(3-Hydroxyoxetan-3-yl)benzoic acid
Overview
Description
4-(3-Hydroxyoxetan-3-yl)benzoic acid: is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.184 g/mol . This compound features a benzoic acid moiety substituted with a hydroxyoxetane group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxyoxetan-3-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with oxetane intermediates under controlled conditions. One common method involves the use of fuming sulfuric acid to sulfonate benzoic acid, followed by neutralization and extraction processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and neutralization processes, utilizing specialized equipment to handle the reactive intermediates and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Hydroxyoxetan-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(3-Hydroxyoxetan-3-yl)benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyoxetan-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyoxetane group can participate in radical reactions, forming reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and signaling pathways .
Comparison with Similar Compounds
- 3-(3-Hydroxy-3-oxetanyl)benzoic acid
- 4-(3-Hydroxyoxetan-3-yl)phenol
- 4-(3-Hydroxyoxetan-3-yl)benzaldehyde
Comparison: 4-(3-Hydroxyoxetan-3-yl)benzoic acid is unique due to its specific substitution pattern and the presence of both a hydroxyoxetane and a benzoic acid moiety. This combination imparts distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
4-(3-hydroxyoxetan-3-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)7-1-3-8(4-2-7)10(13)5-14-6-10/h1-4,13H,5-6H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQNBUUXBNUQHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346608-76-1 | |
Record name | 4-(3-hydroxyoxetan-3-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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